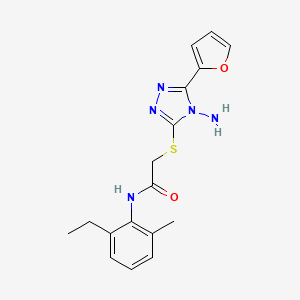

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acet amide

Description

This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, which are extensively studied for their anti-inflammatory and antiexudative properties. Structurally, it features a 4-amino group and a 2-furyl substituent on the triazole ring, coupled with an N-(6-ethyl-2-methylphenyl)acetamide moiety.

Properties

Molecular Formula |

C17H19N5O2S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |

InChI |

InChI=1S/C17H19N5O2S/c1-3-12-7-4-6-11(2)15(12)19-14(23)10-25-17-21-20-16(22(17)18)13-8-5-9-24-13/h4-9H,3,10,18H2,1-2H3,(H,19,23) |

InChI Key |

ZAYYDBGIEIGYKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acet amide typically involves multi-step organic reactions. The starting materials may include furyl derivatives, triazole precursors, and substituted anilines. Common synthetic routes may involve:

Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

Thioether Formation:

Amide Bond Formation: This step typically involves coupling reactions between carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Triazole-Thio Group

The triazole-thio (-S-) group is highly reactive, enabling:

-

Nucleophilic Substitution : Replacement of the thiol sulfur with other nucleophiles (e.g., alkyl halides, amines) under basic conditions.

-

Oxidation : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

-

Disulfide Formation : Oxidative coupling with other thiols to form disulfide bridges .

Amino Group (-NH2)

The primary amine participates in:

-

Condensation Reactions : Formation of Schiff bases with aldehydes or ketones.

-

Acylation : Reaction with acyl chlorides or anhydrides to produce amides.

-

Diazotization : Generation of diazonium salts for coupling reactions (e.g., azo dyes) .

Acetamide Moiety

The acetamide group exhibits:

-

Hydrolysis : Acid- or base-catalyzed cleavage to yield carboxylic acids and amines.

-

N-Alkylation : Reaction with alkyl halides to form secondary or tertiary amides.

Furan Ring

The furan ring undergoes:

-

Electrophilic Substitution : Nitration, sulfonation, or halogenation at the α-positions .

-

Ring-Opening Reactions : Acid-catalyzed hydrolysis to diketones.

Nucleophilic Substitution at the Thiol Group

The triazole-thio group reacts with electrophiles such as alkyl halides or Michael acceptors:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reaction with methyl iodide | EtOH, K₂CO₃, reflux | S-Methyl triazole derivative | 78% | |

| Reaction with acrylonitrile | DMF, Et₃N, 60°C | Thioether-linked cyanoethyl adduct | 65% |

Oxidation Reactions

Controlled oxidation modifies the sulfur center:

| Oxidizing Agent | Product | Application | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | Enhanced solubility for drug formulations | |

| KMnO₄ (acidic) | Sulfone | Stabilization of the triazole scaffold |

Condensation with Aldehydes

The amino group forms Schiff bases, useful in medicinal chemistry:

| Aldehyde | Catalyst | Application | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid, reflux | Antimicrobial Schiff base derivative | 82% | |

| 4-Nitrobenzaldehyde | EtOH, 70°C | Fluorescent probe for metal ions | 75% |

Hydrolysis of the Acetamide Group

Acid- or base-mediated hydrolysis cleaves the acetamide:

Mechanistic Insights

-

Triazole-Thio Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attacks, while conjugation with the triazole ring stabilizes transition states .

-

Amino Group Basicity : The pKa of the amino group (~8.5) allows selective protonation in aqueous media, directing reactivity toward electrophiles.

Stability Considerations

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in coordination chemistry.

Material Science: Potential use in the development of new materials with specific properties.

Biology

Enzyme Inhibition: Potential as an inhibitor of specific enzymes.

Antimicrobial Activity: Studied for its potential to inhibit the growth of bacteria and fungi.

Medicine

Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Polymer Science: May be used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acet amide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally analogous derivatives with modifications in the triazole substituents and aryl acetamide groups. Key examples include:

Key Findings:

AS111 (Pyridyl Analog) :

- Exhibits 1.28× higher anti-inflammatory activity than diclofenac in rat formalin edema models .

- The pyridyl group’s electron-withdrawing nature likely enhances COX-2 inhibition compared to the electron-rich furyl group in the target compound.

Anti-Exudative Derivatives (3.1-3.21 Series): Furyl-containing analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) show comparable antiexudative activity to diclofenac at 10 mg/kg . Activity is attributed to the 4-amino group, which facilitates hydrogen bonding with COX-2’s active site.

Impact of Aryl Substituents :

- The target compound’s 6-ethyl-2-methylphenyl group may improve tissue penetration due to increased lipophilicity compared to simpler aryl groups (e.g., 3-methylphenyl in AS111). However, bulky substituents could reduce solubility .

Ethyl vs.

Pharmacological Implications:

- COX-2 Inhibition: The 4-amino-triazole scaffold is critical for anti-inflammatory activity, as confirmed by in silico and in vivo studies .

- Furyl vs. Pyridyl : Pyridyl analogs (e.g., AS111) outperform furyl derivatives in efficacy, suggesting heterocyclic electronics modulate target engagement .

- Dose Dependency : Furyl derivatives require 10 mg/kg to match diclofenac’s effects, whereas pyridyl analogs achieve superior activity at similar doses .

Biological Activity

The compound 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Analysis

The synthesis of the compound typically involves the reaction of 2-furyl and triazole derivatives. The structure can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For example, a study demonstrated that the compound can be synthesized with a yield of 73% using triethylamine as a catalyst in absolute ethanol .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various microbial strains, showing promising results. For instance, compounds structurally similar to 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acetamide have demonstrated effective inhibition against bacteria such as E. coli and S. aureus as well as antifungal activity against A. niger and A. oryzae .

| Microbial Strain | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| A. niger | Moderate |

| A. oryzae | High |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of triazole exhibit cytotoxic effects on various cancer cell lines. For example, a related triazole compound demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer cells . This suggests that the compound could be a potential candidate for further anticancer drug development.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. A study conducted on rats revealed that high doses (1000 mg/kg and 5000 mg/kg) of similar triazole derivatives led to observable toxic effects on heart tissues . This highlights the importance of conducting thorough safety evaluations before clinical applications.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various triazole derivatives, including those with similar structures to our compound. Results indicated that modifications in the side chains significantly influenced activity levels against specific pathogens.

- Cytotoxicity in Cancer Research : Another case study focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines, revealing that certain substitutions increased potency significantly compared to standard chemotherapeutics .

Q & A

Q. What is the optimized synthetic route for this compound?

The compound is synthesized via a multi-step reaction starting with 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione. This intermediate is reacted with chloroacetamide derivatives in ethanol under basic conditions (KOH), followed by reflux and purification. Key steps include controlling reaction stoichiometry, solvent selection (ethanol/water mixture), and recrystallization to ensure purity .

Q. How is structural characterization performed?

Structural confirmation involves spectroscopic methods (¹H/¹³C NMR, IR) to verify functional groups and connectivity. X-ray crystallography, analyzed using software like ORTEP-III, provides definitive stereochemical and crystallographic data. Elemental analysis validates empirical formulas .

Q. What physicochemical properties are critical for stability assessment?

Melting point, solubility in polar/non-polar solvents, and thermal stability (via TGA/DSC) are measured. Hydrolytic stability under acidic/basic conditions is tested to evaluate degradation pathways. These properties inform storage and handling protocols .

Advanced Research Questions

Q. How do substituent variations influence anti-exudative activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the acetamide moiety enhance anti-exudative efficacy. For example, derivatives with halogen substituents show improved inhibition of edema in rat models compared to alkyl-substituted analogs. Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with inflammatory targets as a key driver .

Q. What experimental models validate bioactivity?

The formalin-induced rat paw edema model is widely used. Parameters include paw volume measurement (plethysmometry), histopathological analysis of tissue inflammation, and cytokine profiling (e.g., TNF-α, IL-6). Dose-response curves and statistical tools (e.g., ANOVA) quantify efficacy .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from differences in substituent regiochemistry, purity levels (>95% required), or model parameters (e.g., rat strain, formalin concentration). Meta-analyses using standardized protocols (e.g., fixed dosing intervals) and sensitivity analyses can isolate confounding variables .

Q. What computational strategies predict metabolic pathways?

Density Functional Theory (DFT) calculates reactivity hotspots (e.g., triazole sulfur atoms). Pharmacokinetic software (e.g., SwissADME) models CYP450-mediated oxidation and glucuronidation. In vitro microsomal assays validate predicted metabolites .

Q. How to design analogs with improved bioavailability?

Pro-drug approaches (e.g., esterification of the acetamide group) enhance solubility. Co-crystallization with cyclodextrins improves oral absorption. In situ permeability assays (Caco-2 cell monolayers) screen for intestinal uptake efficiency .

Methodological Considerations

Q. What analytical techniques quantify impurities?

High-resolution LC-MS detects trace impurities (<0.1%). Chiral HPLC resolves enantiomeric contaminants. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.